
Zinc epoxyoctadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc epoxyoctadecanoate, also known as zinc bis(3-pentadecyloxirane-2-carboxylate), is a chemical compound with the molecular formula C36H66O6Zn. It is a zinc salt of epoxyoctadecanoic acid and is used in various industrial applications due to its unique properties. This compound is known for its role in the production of specialty materials and its utility in various chemical processes .
準備方法
Synthetic Routes and Reaction Conditions: Zinc epoxyoctadecanoate can be synthesized through the reaction of zinc oxide with epoxyoctadecanoic acid. The reaction typically occurs in a solvent such as toluene or xylene under reflux conditions. The process involves the formation of a zinc carboxylate complex, which is then isolated and purified.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions in reactors equipped with temperature and pressure control. The reaction mixture is continuously stirred, and the product is separated using filtration or centrifugation. The final product is then dried and packaged for use in various applications .
化学反応の分析
Types of Reactions: Zinc epoxyoctadecanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield zinc metal and the corresponding carboxylic acid.
Substitution: The epoxide ring in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Zinc oxide and carboxylic acids.
Reduction: Zinc metal and epoxyoctadecanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
Zinc epoxyoctadecanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions and as a stabilizer in polymer production.
Biology: The compound is studied for its potential antimicrobial properties and its role in biological systems.
Medicine: Research is ongoing into its potential use in drug delivery systems and as an active ingredient in topical formulations.
Industry: It is used in the production of coatings, adhesives, and sealants due to its excellent binding properties .
作用機序
The mechanism of action of zinc epoxyoctadecanoate involves its interaction with various molecular targets. In biological systems, zinc ions released from the compound can interact with enzymes and proteins, influencing their activity. The epoxide group can react with nucleophiles in biological molecules, leading to modifications that affect cellular processes. The compound’s antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and interfere with essential metabolic pathways .
類似化合物との比較
Zinc oxide (ZnO): Used in various industrial and biomedical applications.
Zinc peroxide (ZnO2): Known for its oxidizing properties.
Zinc chloride (ZnCl2): Used in chemical synthesis and as a catalyst.
Zinc sulfate (ZnSO4): Commonly used in agriculture and medicine.
Uniqueness: Zinc epoxyoctadecanoate is unique due to its combination of zinc and epoxide functionalities, which confer distinct chemical reactivity and biological activity. Unlike simple zinc salts, it can participate in both metal-catalyzed and organic reactions, making it versatile for various applications .
特性
CAS番号 |
26264-49-3 |
|---|---|
分子式 |
C36H66O6Zn |
分子量 |
660.3 g/mol |
IUPAC名 |
zinc;3-pentadecyloxirane-2-carboxylate |
InChI |
InChI=1S/2C18H34O3.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(21-16)18(19)20;/h2*16-17H,2-15H2,1H3,(H,19,20);/q;;+2/p-2 |
InChIキー |
POFSXQMRLNHJNC-UHFFFAOYSA-L |
正規SMILES |
CCCCCCCCCCCCCCCC1C(O1)C(=O)[O-].CCCCCCCCCCCCCCCC1C(O1)C(=O)[O-].[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



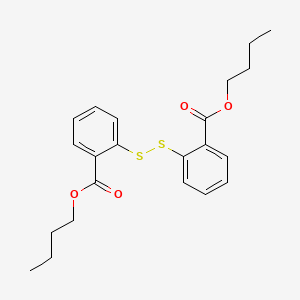
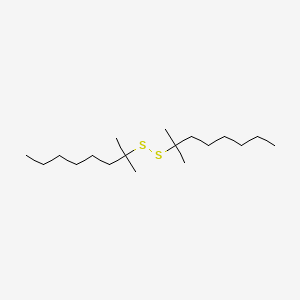
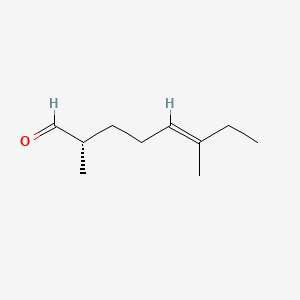
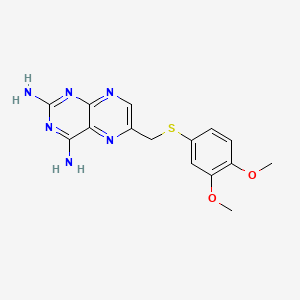
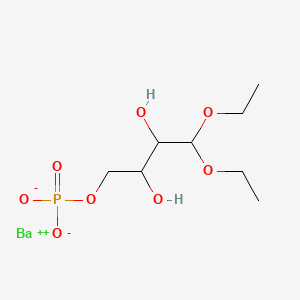
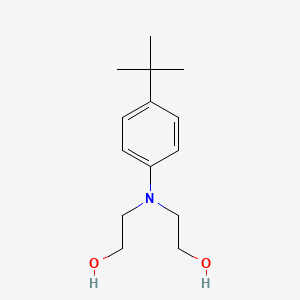
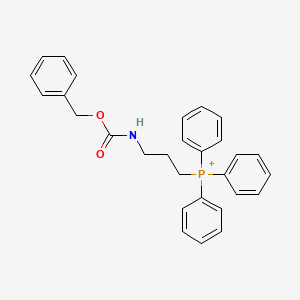

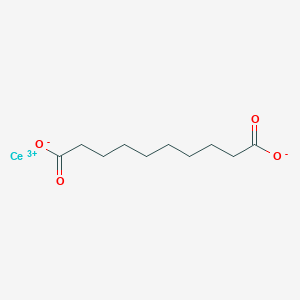
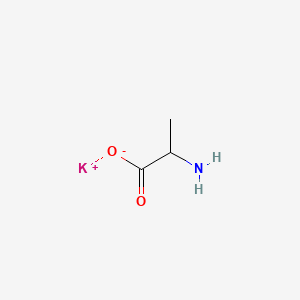
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl decanoate](/img/structure/B12659530.png)
![2-[(4-Aminophenyl)methyl]-6-ethylaniline](/img/structure/B12659533.png)

